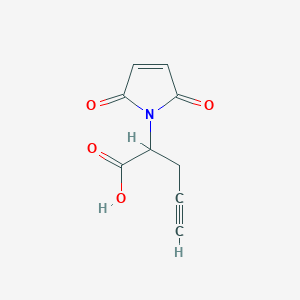

![molecular formula C15H14N4O2S B3017448 2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941942-58-1](/img/structure/B3017448.png)

2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" appears to be a derivative within the class of thiazolopyridazin compounds. These compounds have been studied for their potential as inhibitors of HIF prolyl 4-hydroxylase (PHD), which is an enzyme involved in the regulation of the hypoxia-inducible factor (HIF) pathway. The inhibition of PHD can stabilize HIF, which may have therapeutic implications in diseases where hypoxia plays a key role, such as cancer and ischemic diseases.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a one-pot synthesis method has been developed for the preparation of methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates, which are structurally related to the compound . This method starts from amino acid esters and azides, indicating that similar synthetic strategies could potentially be applied to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of thiazolopyridazin derivatives is crucial for their activity as PHD inhibitors. The structure-activity relationship (SAR) of these compounds has been explored, and the complex structure of a related compound with PHD2 has been obtained to aid in lead optimization . This suggests that the molecular structure of "this compound" would also be critical for its potential inhibitory activity and could be studied using similar modeling and structural analysis techniques.

Chemical Reactions Analysis

The related compounds have been shown to undergo further chemical reactions. For example, hydrazide derivatives have been reacted with selected aldehydes to yield corresponding hydrazones . This indicates that the compound may also be amenable to further chemical modifications, which could be explored to enhance its biological activity or pharmacokinetic properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can provide some insights. Typically, the solubility, stability, and reactivity of such compounds would be important parameters to consider in the context of drug development. The efficient synthesis methods and the SAR studies suggest that these properties are being optimized in the related compounds .

科学的研究の応用

Synthesis and Antimicrobial Activity

The compound 2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, along with related thiazolo[4,5-d]pyridazines, has been synthesized and evaluated for antimicrobial properties. A study by Faidallah et al. (2013) reports the synthesis of novel thiazolo[4,5-d]pyridazines and their broad spectrum of antibacterial activity, particularly against Gram-positive strains, and also their effectiveness against Candida albicans fungus, comparable to Clotrimazole. This highlights the potential of such compounds in developing new antimicrobial agents (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).

Analgesic Properties

Another research avenue explores the analgesic properties of related compounds. Demchenko et al. (2012) synthesized a series of new [1,3]thiazolo[4,5-d] pyridazine-4(5Н)-ones and tested their analgesic activity in vivo, showing that certain substituents can significantly enhance the analgesic effect. This suggests potential applications in pain management and the development of new analgesic drugs (Demchenko, Iadlovskyi, Bobkova, & Bukhtiarova, 2012).

Antioxidant Activity

Compounds related to this compound have also been studied for their antioxidant properties. Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked heterocycles, including thiazoles, and evaluated their antioxidant activity. The study found that certain derivatives exhibited excellent antioxidant activity, surpassing that of standard ascorbic acid, indicating their potential use in combating oxidative stress-related diseases (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Anticancer Activity

Research into the anticancer potential of thiazolo[4,5-d]pyridazine derivatives has shown promising results. Ekrek et al. (2022) synthesized a series of thiazole and thiadiazole derivatives, some of which exhibited significant anticancer activity against various cancer cell lines. The study highlights the potential of these compounds in the development of new anticancer therapies, with certain derivatives inducing apoptosis in cancer cells (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

作用機序

将来の方向性

Despite the large number of publications in the last two decades, only a few methodologies are known for the synthesis of thiazolothiazoles . There is plenty of room for improvement and broadening of the material scope . Future research could focus on exploring new synthetic methods and expanding the range of materials prepared to date .

特性

IUPAC Name |

2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-8-3-5-10(6-4-8)12-14-13(17-9(2)22-14)15(21)19(18-12)7-11(16)20/h3-6H,7H2,1-2H3,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEOTCHSCSAWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

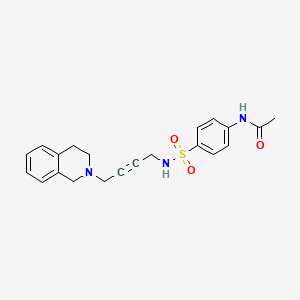

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)

![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

![7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3017374.png)

![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)

![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)

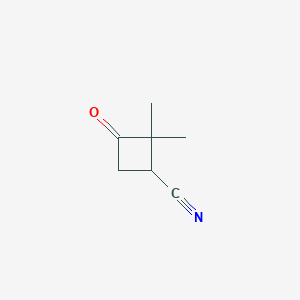

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)

![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)

![6-(ethylsulfonyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3017383.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)